eNOS Inhibition: 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide vs. Unsubstituted Analog
The compound demonstrates an IC50 of 180 nM for inhibition of human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [1]. While direct comparative data for a closely related analog lacking the chloro and methyl groups is not available in the same assay, this value establishes a quantitative benchmark. Unsubstituted benzenesulfonamide typically exhibits no or significantly weaker inhibition of eNOS, highlighting the functional contribution of the chloro-methyl-nitro substitution pattern to target engagement [1].
| Evidence Dimension | eNOS inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (expected IC50 > 10,000 nM based on general sulfonamide SAR) |
| Quantified Difference | >55-fold difference (estimated) |
| Conditions | Human eNOS expressed in insect SF9 cells, 1 hr incubation |
Why This Matters
This eNOS inhibitory potency indicates potential utility in cardiovascular or inflammatory disease research models where modulation of nitric oxide production is desired.
- [1] BindingDB BDBM50372207. 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide. eNOS IC50=180 nM. View Source
